

The Discovery and Synthesis of PIK-75: A Technical Guide

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Compound of Interest

Compound Name: PIK-75

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Introduction

PIK-75 is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, **PIK-75**, an imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of p110 α in cellular processes like insulin signaling and for exploring therapeutic strategies in oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **PIK-75**.

Mechanism of Action and Kinase Selectivity

PIK-75 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second messengers, and the p110 α isoform is a primary mediator of insulin signaling and is often mutated in tumors.[1] By inhibiting p110 α , **PIK-75** blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]

PIK-75 is a reversible and highly selective inhibitor of p110 α , with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against p110 α than other Class I PI3K isoforms.[1][10] Notably, **PIK-75** is a noncompetitive inhibitor with respect to ATP when binding to p110 α . [10] Beyond PI3K, **PIK-75** is also a potent inhibitor of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of PIK-75

The following table summarizes the quantitative inhibitory activity of **PIK-75** against a panel of protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

Target Kinase	IC50 (nM)	Notes
PI3K Isoforms		
p110 α	5.8	Over 200-fold more potent than against p110 β . [1][2][3][10]
p110 β	1300 (1.3 μ M)	[1][2][3][10]
p110 γ	76	[1][2][3][10]
p110 δ	510	[2][10]
Other Kinases		
DNA-PK	2	[2][3][4]
mTORC1	~1000 (~1 μ M)	[2]
mTORC2	~10000 (~10 μ M)	[2]
ATM	2300 (2.3 μ M)	[2]
ATR	21000 (21 μ M)	[2]
hsVPS34	2600 (2.6 μ M)	[2]

Experimental Protocols

PI3K Enzyme Activity Assay (Radiometric)

This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive phosphate into its lipid substrate.

Materials:

- Purified PI3K enzyme (e.g., p110 α /p85 α)
- **PIK-75** (dissolved in DMSO)
- Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂
- Substrate: 180 μ M Phosphatidylinositol (PI)
- ATP Mix: 100 μ M ATP containing 2.5 μ Ci of [γ -³²P]ATP
- Stop Solution: 1 M HCl
- Extraction Solution: Chloroform/Methanol (1:1 v/v)
- 2 M KCl
- Scintillation fluid and counter

Methodology:

- Prepare serial dilutions of **PIK-75** in the reaction buffer.
- In a 50 μ L reaction volume, combine the PI3K enzyme, PI substrate, and the desired concentration of **PIK-75**.
- Initiate the reaction by adding the ATP mix.
- Incubate the reaction mixture for 30 minutes at room temperature.[\[10\]](#)
- Stop the reaction by adding 50 μ L of 1 M HCl.[\[10\]](#)

- Extract the phosphorylated lipid products by adding 100 μL of chloroform/methanol (1:1), followed by vortexing.[\[10\]](#)
- Add 250 μL of 2 M KCl to facilitate phase separation, and vortex again.
- Centrifuge to separate the organic and aqueous phases.
- Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[\[10\]](#)
- Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., SKOV-3, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FCS)
- **PIK-75**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization Buffer: 10% SDS in 0.01 M HCl
- 24-well or 96-well microplates
- Spectrophotometer

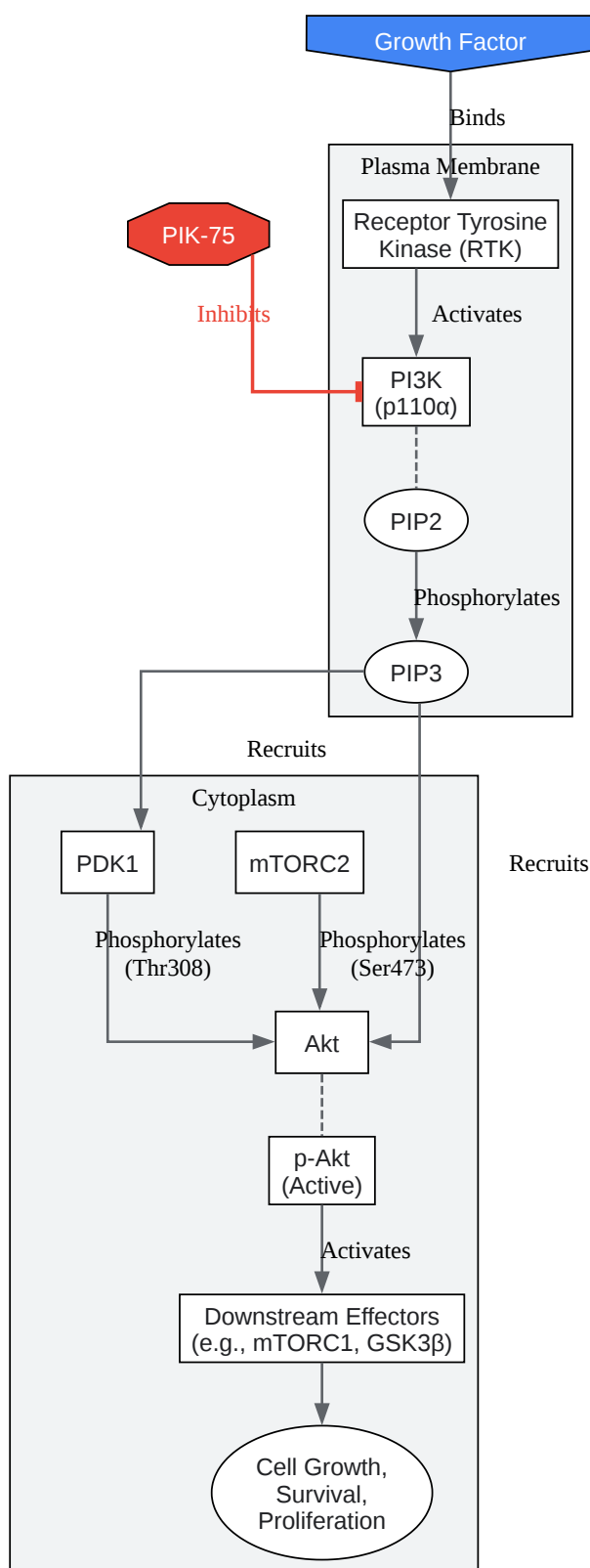
Methodology:

- Seed cells in microplates at a predetermined density and allow them to adhere overnight.

- Treat the cells with various concentrations of **PIK-75** (or DMSO as a vehicle control) for a specified duration (e.g., 48 or 72 hours).[\[10\]](#)
- Following the incubation period, add MTT solution to each well and incubate for approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[10\]](#)
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals. Incubate overnight (approx. 16 hours) at 37°C.[\[10\]](#)
- Transfer samples to a 96-well plate and measure the absorbance (optical density) at a wavelength of 570 nm, with a reference wavelength of 690 nm.[\[10\]](#)
- Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations

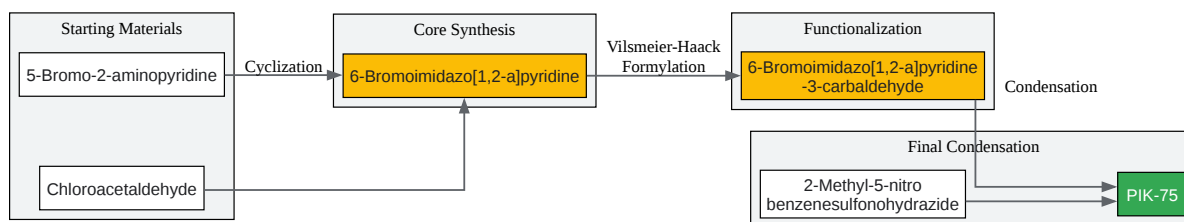
PI3K/Akt Signaling Pathway



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Caption: PI3K signaling pathway and the inhibitory action of **PIK-75**.

General Synthesis Workflow for PIK-75



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Caption: Generalized synthetic route for **PIK-75**.

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